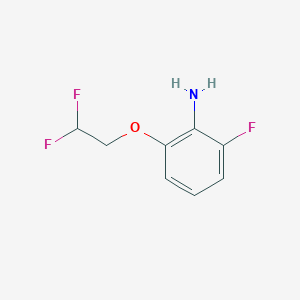
5-(3-Quinolinyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Quinolinyl)-1H-indole-2,3-dione is a heterocyclic compound that features both quinoline and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including organic synthesis, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Quinolinyl)-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-quinolinecarboxaldehyde with isatin in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to synthesize such compounds, focusing on reducing waste and using environmentally benign reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Quinolinyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinyl-indole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions include various substituted quinolinyl-indole derivatives, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
5-(3-Quinolinyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Quinolinyl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Quinoline: Known for its antimalarial properties.
Indole: A core structure in many natural products and pharmaceuticals.
Quinolinyl-pyrazoles: Explored for their pharmacological activities.
Uniqueness: 5-(3-Quinolinyl)-1H-indole-2,3-dione is unique due to its combined quinoline and indole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C17H10N2O2 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
5-quinolin-3-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-8-10(5-6-15(13)19-17(16)21)12-7-11-3-1-2-4-14(11)18-9-12/h1-9H,(H,19,20,21) |
Clave InChI |
FHZJRLIUFJKDDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC4=C(C=C3)NC(=O)C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


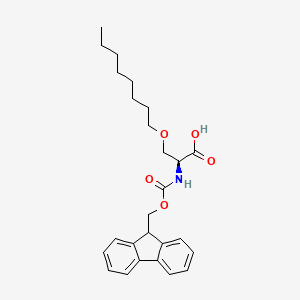

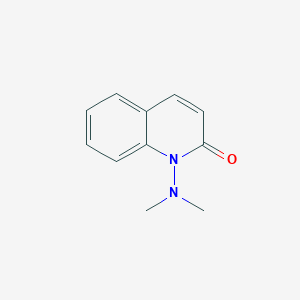
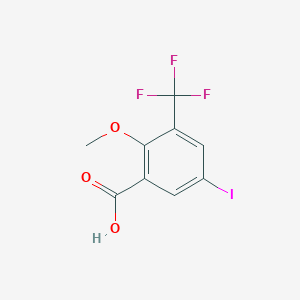
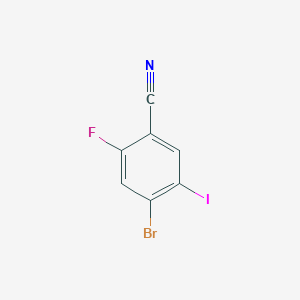
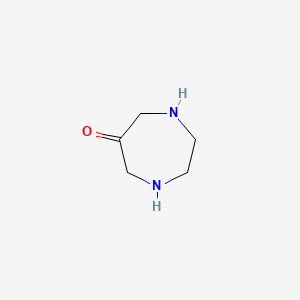
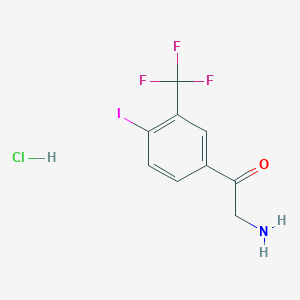
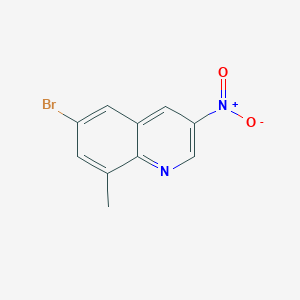
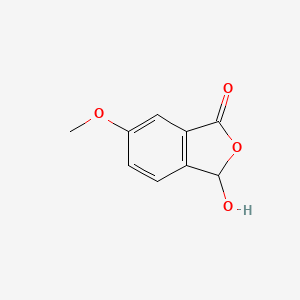

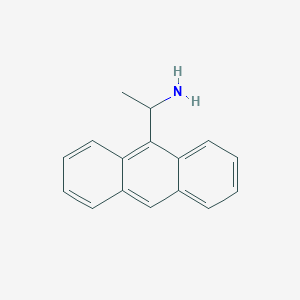
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)

